Cas no 1182767-09-4 (1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine)

1-(5-Bromothiophen-2-yl)methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a bromothiophene moiety linked to an aminopyrazole scaffold. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The bromine substituent enhances reactivity for further functionalization, while the pyrazole amine group offers potential for hydrogen bonding and coordination, making it valuable in ligand design. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations. The compound's stability under standard conditions and high purity make it suitable for precision synthesis in medicinal chemistry and material science applications.
1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine structure
1182767-09-4 structure
Product name:1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine
CAS No:1182767-09-4
MF:C8H8BrN3S
Molecular Weight:258.1382188797
CID:5714940
PubChem ID:60783061

1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1-[(5-BROMOTHIOPHEN-2-YL)METHYL]-1H-PYRAZOL-3-AMINE
    • 1182767-09-4
    • EN300-1108735
    • 1H-Pyrazol-3-amine, 1-[(5-bromo-2-thienyl)methyl]-
    • 1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine
    • インチ: 1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-4-3-8(10)11-12/h1-4H,5H2,(H2,10,11)
    • InChIKey: HMNFFLFENHYWCE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(CN2C=CC(N)=N2)S1

計算された属性

  • 精确分子量: 256.96223g/mol
  • 同位素质量: 256.96223g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.1Ų
  • XLogP3: 2.2

じっけんとくせい

  • 密度みつど: 1.79±0.1 g/cm3(Predicted)
  • Boiling Point: 429.8±40.0 °C(Predicted)
  • 酸度系数(pKa): 3.72±0.10(Predicted)

1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1108735-0.05g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1108735-5.0g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4
5g
$3189.0 2023-06-10
Enamine
EN300-1108735-0.1g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1108735-0.5g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1108735-1g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4 95%
1g
$842.0 2023-10-27
Enamine
EN300-1108735-10g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1108735-10.0g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4
10g
$4729.0 2023-06-10
Enamine
EN300-1108735-0.25g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1108735-1.0g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4
1g
$1100.0 2023-06-10
Enamine
EN300-1108735-2.5g
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine
1182767-09-4 95%
2.5g
$1650.0 2023-10-27

1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine 関連文献

1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amineに関する追加情報

1-(5-Bromothiophen-2-yl)methyl-1H-pyrazol-3-amine: A Comprehensive Overview

The compound 1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine (CAS No. 1182767-09-4) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications in drug discovery, organic synthesis, and material engineering. In this article, we delve into the structural features, synthesis methods, and recent advancements in the utilization of this compound.

The molecular structure of 1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine comprises two key aromatic heterocycles: a thiophene ring and a pyrazole ring. The thiophene moiety, substituted with a bromine atom at the 5-position, contributes to the compound's electronic properties and reactivity. Meanwhile, the pyrazole ring, bearing an amino group at the 3-position and a methylthio group at the 1-position, imparts additional functional diversity. This combination of heterocycles makes the compound highly versatile for various chemical transformations.

Recent studies have highlighted the importance of thiophene-containing compounds in drug design due to their ability to modulate biological activities. For instance, researchers have explored the role of thiophene derivatives in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The presence of a bromine atom in 5-bromothiophen further enhances the compound's pharmacokinetic properties, making it a promising candidate for medicinal chemistry applications.

In terms of synthesis, 1-(5-bromothiophen-2-yl)methyl-1H-pyrazol-3-amine can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of 5-bromothiophenecarbaldehyde with hydrazine derivatives under specific conditions to form the pyrazole ring. This method not only ensures high yield but also allows for fine-tuning of substituents to achieve desired properties.

Moreover, the compound has been investigated for its potential in organic electronics. The conjugated system formed by the thiophene and pyrazole rings facilitates electron delocalization, which is advantageous for applications in semiconductors and optoelectronic devices. Recent advancements in this area have demonstrated that pyrazole-based materials can exhibit excellent charge transport properties, paving the way for their use in next-generation electronic devices.

Another intriguing aspect of 1-(5-bromothiophen-2-yllmethyl)-1H-pyrazol3-amines is their role as intermediates in complex molecule synthesis. By leveraging their reactivity, chemists can construct intricate structures with multiple functional groups. For example, the amino group on the pyrazole ring can serve as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions or as a directing group for further substitutions.

In conclusion, CAS No. 1182767094, or 1-(5-bromothiophen2ylmethyl)-1H-pyrazol3-amines, stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, organic electronics, and advanced materials development.

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